Structural Minimality Enables Fragment-Based Drug Discovery: MW and Heavy Atom Count Advantage vs. Functionalized Analogs
The unsubstituted parent scaffold (MW 245.28, 19 heavy atoms) offers a minimal molecular weight and atom count relative to its functionalized analogs, a critical advantage for fragment-based drug discovery (FBDD) where low MW (<300 Da) and high ligand efficiency are paramount [1]. In comparison, 5-amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline (MW 260.29, 20 heavy atoms) adds an NH₂ group (+15 Da), 7-methoxy analog (MW 275.31, 21 heavy atoms) adds OCH₃ (+30 Da), and MK-6240 (6-fluoro-5-amino) reaches MW 278.28 with dual substitutions [2]. The parent scaffold permits modular derivatization at multiple positions (C-5, C-6, C-7) without pre-installed functional groups that constrain synthetic strategy, providing maximum flexibility for parallel library synthesis [1].
| Evidence Dimension | Molecular weight and heavy atom count |
|---|---|
| Target Compound Data | MW 245.28, 19 heavy atoms (C₁₆H₁₁N₃) |
| Comparator Or Baseline | 5-Amino: MW 260.29 (C₁₆H₁₂N₄); 7-Methoxy: MW 275.31 (C₁₇H₁₃N₃O); MK-6240: MW 278.28 (C₁₆H₁₁FN₄); 5-Iodo: MW 371.18 (C₁₆H₁₀IN₃) |
| Quantified Difference | −15 Da vs. 5-amino; −30 Da vs. 7-methoxy; −33 Da vs. MK-6240; −126 Da vs. 5-iodo |
| Conditions | Calculated from molecular formulae; fragmentation rule-of-three compliance assessment |
Why This Matters
The lower MW positions this scaffold within the Rule of Three for fragment hits (MW <300), whereas the functionalized analogs exceed ideal fragment parameters, making the parent scaffold the preferred entry point for FBDD campaigns.
- [1] Congreve, M.; Carr, R.; Murray, C.; Jhoti, H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov. Today 2003, 8 (19), 876–877. View Source
- [2] PubChem Compound Database. Comparative molecular weight data for CAS 1841079-88-6, 1841078-82-7, 1841078-87-2, 1841078-80-5. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-07). View Source
